5-Chloro-6-methoxy-2-benzoxazolinone 5-Chloro-6-methoxy-2-benzoxazolinone 5-Chloro-6-methoxy-2(3H)-benzoxazolone belongs to the class of organic compounds known as benzoxazolones. These are organic compounds containing a benzene fused to an oxazole ring (a five-member aliphatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 5-Chloro-6-methoxy-2(3H)-benzoxazolone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 5-chloro-6-methoxy-2(3H)-benzoxazolone can be found in cereals and cereal products. This makes 5-chloro-6-methoxy-2(3H)-benzoxazolone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1750-47-6
VCID: VC21222291
InChI: InChI=1S/C8H6ClNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11)
SMILES: COC1=C(C=C2C(=C1)OC(=O)N2)Cl
Molecular Formula: C8H6ClNO3
Molecular Weight: 199.59 g/mol

5-Chloro-6-methoxy-2-benzoxazolinone

CAS No.: 1750-47-6

Cat. No.: VC21222291

Molecular Formula: C8H6ClNO3

Molecular Weight: 199.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-methoxy-2-benzoxazolinone - 1750-47-6

Specification

Description 5-Chloro-6-methoxy-2(3H)-benzoxazolone belongs to the class of organic compounds known as benzoxazolones. These are organic compounds containing a benzene fused to an oxazole ring (a five-member aliphatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 5-Chloro-6-methoxy-2(3H)-benzoxazolone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 5-chloro-6-methoxy-2(3H)-benzoxazolone can be found in cereals and cereal products. This makes 5-chloro-6-methoxy-2(3H)-benzoxazolone a potential biomarker for the consumption of this food product.
CAS No. 1750-47-6
Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
IUPAC Name 5-chloro-6-methoxy-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C8H6ClNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11)
Standard InChI Key QQQYQWNSMUHSCK-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)OC(=O)N2)Cl
Canonical SMILES COC1=C(C=C2C(=C1)OC(=O)N2)Cl

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